molecular formula C13H12ClNO4 B12600426 3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione CAS No. 649755-35-1

3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione

Cat. No.: B12600426
CAS No.: 649755-35-1
M. Wt: 281.69 g/mol
InChI Key: ISUCMTJGLYMUHG-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione is an organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound contains a chlorophenyl group, a nitroethenyl group, and a pentane-2,4-dione moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with nitroethane to form the intermediate 1-(4-chlorophenyl)-2-nitroethene. This intermediate is then reacted with pentane-2,4-dione under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione: Known for its unique combination of functional groups.

    3-[1-(4-Methylphenyl)-2-nitroethenyl]pentane-2,4-dione: Similar structure but with a methyl group instead of a chlorine atom.

    3-[1-(4-Bromophenyl)-2-nitroethenyl]pentane-2,4-dione: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and may also influence its interaction with biological targets .

Properties

CAS No.

649755-35-1

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethenyl]pentane-2,4-dione

InChI

InChI=1S/C13H12ClNO4/c1-8(16)13(9(2)17)12(7-15(18)19)10-3-5-11(14)6-4-10/h3-7,13H,1-2H3

InChI Key

ISUCMTJGLYMUHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=C[N+](=O)[O-])C1=CC=C(C=C1)Cl

Origin of Product

United States

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